Ammonium tetraphenylborate

Catalog No.
S1505794
CAS No.
14637-34-4
M.F
C24H24BN
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium tetraphenylborate

CAS Number

14637-34-4

Product Name

Ammonium tetraphenylborate

IUPAC Name

azanium;tetraphenylboranuide

Molecular Formula

C24H24BN

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1

InChI Key

ZWFYDLYRTYMBIL-UHFFFAOYSA-O

SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+]

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+]

Properties and applications:

  • High solubility: TPAB is highly soluble in many organic solvents, making it a valuable reagent for research involving non-aqueous environments. Source: Sigma-Aldrich:
  • Weak nucleophilicity and basicity: The tetraphenylborate anion exhibits weak nucleophilic and basic character, making it a spectator ion in many reactions. This property allows it to be used as a counterion without interfering with the reaction of interest. Source: Journal of the American Chemical Society, 1993, 115 (22), 10431-10437:

Applications in Scientific Research

1. Precursor for other tetraphenylborate salts

TPAB is commonly used as a precursor for the synthesis of other tetraphenylborate salts. By reacting TPAB with different cations, researchers can obtain various tetraphenylborate salts with specific properties. These salts can be used in various applications, such as:* Anion recognition: Due to its weakly coordinating nature, the tetraphenylborate anion can be used to selectively bind to specific anions in solution. This property is useful for the development of anion sensors and selective extraction methods. Source: Chemical Reviews, 2006, 106 (11), 3988-4020: * Ionic liquids: Tetraphenylborate salts can be used as components of ionic liquids, which are molten salts with unique physical and chemical properties. These liquids have applications in various fields, such as catalysis, electrochemistry, and separation science. Source: Chemical Society Reviews, 2010, 39 (6), 1801-1824:

2. Catalyst and reaction media

TPAB can act as a catalyst or reaction medium in certain reactions. For example, it can be used in:* Suzuki-Miyaura coupling reactions: These reactions involve the formation of carbon-carbon bonds between organic molecules. TPAB can improve the efficiency of these reactions by facilitating the transfer of aryl groups. Source: Journal of the American Chemical Society, 1995, 117 (38), 9872-9883: * Polymerizations: TPAB can be used as a co-catalyst or initiator in various polymerization reactions. It can influence the properties of the resulting polymers, such as their molecular weight and chain length. Source: Macromolecules, 2001, 34 (10), 3347-3354:

Ammonium tetraphenylborate is an inorganic compound with the formula NH4BPh4\text{NH}_4\text{BPh}_4, where BPh4\text{BPh}_4 represents the tetraphenylborate anion. This salt is characterized by its milky white precipitate form and is known for its low solubility in water, making it useful in various chemical processes. The compound is often synthesized from sodium tetraphenylborate and ammonium chloride, leading to the precipitation of ammonium tetraphenylborate when mixed in aqueous solutions .

, particularly those involving ion exchange and precipitation. One notable reaction is its formation through the interaction of sodium tetraphenylborate with ammonium ions under acidic conditions, which results in the precipitation of ammonium tetraphenylborate:

NaBPh4+NH4ClNH4BPh4(s)+NaCl\text{NaBPh}_4+\text{NH}_4\text{Cl}\rightarrow \text{NH}_4\text{BPh}_4(s)+\text{NaCl}

This reaction highlights the compound's utility in removing ammonium ions from contaminated water, as it forms an insoluble salt that can be easily filtered out .

Ammonium tetraphenylborate can be synthesized through several methods:

  • Grignard Reaction: A common method involves reacting phenylmagnesium bromide with triphenyl boron to form tetraphenylborate groups, which are then reacted with ammonium salts to yield ammonium tetraphenylborate.
  • Direct Precipitation: Mixing sodium tetraphenylborate with ammonium chloride solutions under controlled pH conditions leads to immediate precipitation of ammonium tetraphenylborate.
  • Polymeric Bead Method: This involves attaching phenyl groups to a polymeric matrix, which is then reacted with alkyl lithium reagents followed by triphenyl boron to create a polymeric form of ammonium tetraphenylborate .

Ammonium tetraphenylborate has several notable applications:

  • Ion Exchange: It is used for the selective removal of ammonium ions from wastewater, leveraging its low solubility to precipitate and separate contaminants effectively .
  • Analytical Chemistry: The compound serves as a reagent in various analytical techniques, including mass spectrometry and chromatography, due to its ability to form stable complexes with certain ions .
  • Material Science: Its unique properties make it useful in creating ion-pair materials for solid-state applications and as an adsorbent in various chemical processes .

Studies have shown that ammonium tetraphenylborate interacts significantly with various amines and other nitrogenous compounds. It forms insoluble salts with aliphatic amines and can effectively extract these amines from aqueous solutions under acidic conditions. This property has been exploited in environmental applications aimed at purifying contaminated water by removing unwanted nitrogenous species .

Several compounds share similarities with ammonium tetraphenylborate, particularly those involving boron and organic anions. Here are some comparable compounds:

Compound NameFormulaUnique Features
Sodium TetraphenylborateNaBPh₄Soluble in water; used for ion exchange processes
Potassium TetraphenylborateKBPh₄Similar properties as sodium salt; used in similar applications
Ammonium BorohydrideNH₄BH₄Different anion; used as a reducing agent
Tetraethylammonium Tetraphenylborate(C₂H₅)₄N BPh₄Quaternary ammonium compound; different solubility properties

Ammonium tetraphenylborate stands out due to its specific low solubility characteristics and its effectiveness in removing ammonium ions from solutions, making it particularly valuable in environmental chemistry applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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